3-Bromo-1-isopropyl-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
3-Bromo-1-isopropyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by a pyrazole ring fused to a pyridine ring, with a bromine atom at the third position and an isopropyl group at the first position. It has garnered interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-isopropyl-1H-pyrazolo[3,4-b]pyridine typically involves the reaction of 5-aminopyrazole with diethyl ethoxymethylenemalonate, followed by cyclization and bromination steps . The reaction conditions often include refluxing in solvents such as 1,4-dioxane and the use of reagents like phosphorus oxychloride . Another method involves the asymmetric Friedel–Crafts-type alkylation/cyclization of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-1-isopropyl-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its electronic properties and biological activities.
Cyclization Reactions: The pyrazole and pyridine rings can undergo further cyclization to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
3-Bromo-1-isopropyl-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of small-molecule inhibitors targeting specific enzymes or receptors, such as tropomyosin receptor kinases (TRKs).
Biological Studies: The compound is studied for its potential effects on cellular proliferation, differentiation, and survival pathways.
Chemical Biology: It serves as a tool compound to investigate the biological functions of pyrazolopyridine derivatives.
Pharmaceutical Development: The compound is explored for its potential therapeutic applications in treating cancers and other diseases.
Mechanism of Action
The mechanism of action of 3-Bromo-1-isopropyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as tropomyosin receptor kinases (TRKs). Upon binding to these receptors, the compound inhibits their kinase activity, thereby blocking downstream signaling pathways like Ras/Erk, PLC-γ, and PI3K/Akt . This inhibition can lead to reduced cellular proliferation and increased apoptosis in cancer cells.
Comparison with Similar Compounds
- 3-Bromo-1H-pyrazolo[3,4-c]pyridine
- 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Comparison: 3-Bromo-1-isopropyl-1H-pyrazolo[3,4-b]pyridine is unique due to the presence of the isopropyl group at the first position, which can influence its biological activity and selectivity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific therapeutic applications .
Properties
IUPAC Name |
3-bromo-1-propan-2-ylpyrazolo[3,4-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN3/c1-6(2)13-9-7(8(10)12-13)4-3-5-11-9/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIGDIIGKYAMXEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=CC=N2)C(=N1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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